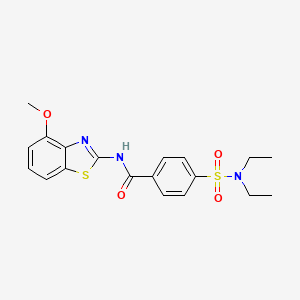

4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS: 442535-53-7) is a benzamide derivative featuring a 4-methoxybenzothiazole core linked to a diethylsulfamoyl-substituted benzene ring. Its molecular formula is C₁₉H₂₁N₃O₄S₂, with a molecular weight of 419.518 g/mol . Key calculated properties include a topological polar surface area (TPSA) of 110 Ų, hydrogen bond donors (HBD: 1), hydrogen bond acceptors (HBA: 7), and an XlogP value of 3.9, indicating moderate hydrophobicity . The diethylsulfamoyl group enhances solubility in polar solvents, while the methoxybenzothiazole moiety contributes to π-π stacking interactions, often critical in biological target binding .

Properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S2/c1-4-22(5-2)28(24,25)14-11-9-13(10-12-14)18(23)21-19-20-17-15(26-3)7-6-8-16(17)27-19/h6-12H,4-5H2,1-3H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGPYFFBRBUSCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401163746 | |

| Record name | 4-[(Diethylamino)sulfonyl]-N-(4-methoxy-2-benzothiazolyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442535-53-7 | |

| Record name | 4-[(Diethylamino)sulfonyl]-N-(4-methoxy-2-benzothiazolyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=442535-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Diethylamino)sulfonyl]-N-(4-methoxy-2-benzothiazolyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a benzamide core integrated with a diethylsulfamoyl group and a methoxy-substituted benzothiazole moiety . The synthesis typically involves several key steps:

- Formation of Benzothiazole Intermediate : Cyclization of 2-aminothiophenol with an aldehyde or ketone.

- Preparation of Benzamide Intermediate : Reaction of substituted aniline with benzoyl chloride.

- Coupling Reaction : Using coupling agents like EDCI and bases to form the final product.

These steps are crucial for optimizing yield and purity in the compound's production.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Studies have demonstrated its potential to inhibit cancer cell proliferation through various mechanisms.

The biological activity of this compound is believed to stem from its interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate cellular pathways that are critical for disease progression.

Antimicrobial Activity

A study evaluating the antimicrobial properties reported that this compound demonstrated promising results against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines were recorded as follows:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 6.75 ± 0.19 |

| A549 | 5.13 ± 0.97 |

These results suggest a selective toxicity towards cancer cells compared to normal cells .

Case Studies

- Breast Cancer Study : In a xenograft model using SK-BR-3 cells, treatment with the compound resulted in reduced tumor growth and angiogenesis, highlighting its therapeutic potential against breast cancer .

- Lung Cancer Analysis : The compound was tested on human lung fibroblast cell lines to assess cytotoxicity. The results indicated low toxicity levels in normal cells while effectively targeting tumor cells .

Comparison with Similar Compounds

4-(Dimethylsulfamoyl)-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Benzamide

- Structural Differences: The dimethylsulfamoyl group (vs. The methoxy group is at the 6-position of the benzothiazole ring (vs. 4-position in the target compound), altering electronic distribution .

- Physicochemical Impact : Smaller substituents (methyl vs. ethyl) lower the XlogP (estimated ~3.5), enhancing aqueous solubility but possibly reducing lipid bilayer penetration .

4-(Diethylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide

- Key Variations : Replaces the benzothiazole with a 4-nitrophenyl-substituted thiazole , introducing strong electron-withdrawing effects. The nitro group may enhance oxidative stability but increase metabolic susceptibility .

- Biological Implications : Nitro groups are often associated with antibacterial activity but may confer cytotoxicity .

Thiazole/Triazole-Based Analogues

Compound 50 (N-(4-(4-Bromophenyl)Thiazol-2-yl)-4-(N,N-Dimethylsulfamoyl)Benzamide)

- Structural Features : A bromophenyl-thiazole replaces the methoxybenzothiazole. Bromine’s steric and electronic effects enhance halogen bonding with target proteins, as seen in kinase inhibitors .

- Activity: Reported to potentiate TLR adjuvants by prolonging NF-κB signaling, suggesting immunomodulatory applications distinct from the target compound .

Triazole Derivatives (K1–K6)

- Example: K1 [(E)-4-((Thiazol-2-ylimino)methyl)-N-(1H-1,2,4-Triazol-3-yl)Benzamide] Functional Groups: A triazole-thiazole hybrid with an iminomethyl linker. Activity: Docking scores (e.g., -8.54 kcal/mol for K1 against HDAC8) indicate strong enzyme inhibition, comparable to vorinostat (-9.1 kcal/mol) . The target compound’s diethylsulfamoyl group may offer superior selectivity due to bulkier substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.